(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
CAS No.: 82911-78-2
VCID: VC21537287
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as Fmoc-L-serine methyl ester, is a chemical compound commonly used in peptide synthesis. It is a derivative of serine, an amino acid, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the controlled introduction of amino acids into a growing peptide chain. SynthesisThe synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate typically involves the reaction of L-serine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base, followed by esterification to form the methyl ester. This process is crucial for preparing serine derivatives that can be used in solid-phase peptide synthesis. Applications in Peptide Synthesis
Research FindingsResearch on (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is primarily focused on its utility in peptide synthesis. Studies have shown that Fmoc-protected amino acids are highly effective in solid-phase peptide synthesis due to their stability and ease of deprotection. This has led to the widespread adoption of Fmoc chemistry in both academic and industrial peptide synthesis applications. Synthesis and Applications Overview
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CAS No. | 82911-78-2 | |||||||||
Product Name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |||||||||
Molecular Formula | C19H19NO5 | |||||||||
Molecular Weight | 341.4 g/mol | |||||||||
IUPAC Name | methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |||||||||
Standard InChI | InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 | |||||||||
Standard InChIKey | QQQVLIVWQMWACQ-KRWDZBQOSA-N | |||||||||
Isomeric SMILES | COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||
SMILES | COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||
Canonical SMILES | COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |||||||||
Synonyms | 82911-78-2;(S)-Methyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate;Fmoc-Ser-OMe;AC1ODTW7;Fmoc-L-serinemethylester;N-Fmoc-L-Serinemethylester;SCHEMBL1486273;CTK8C4165;MolPort-020-003-958;QQQVLIVWQMWACQ-KRWDZBQOSA-N;ZINC2567627;ANW-71162;AKOS016008217;AJ-41430;AK104609;KB-211746;TC-159907;ST24036298;Y3467;Nalpha-(9-fluorenylmethoxycarbonyl)-L-serinemethylester;methyl(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |||||||||
PubChem Compound | 7020783 | |||||||||
Last Modified | Aug 15 2023 |
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